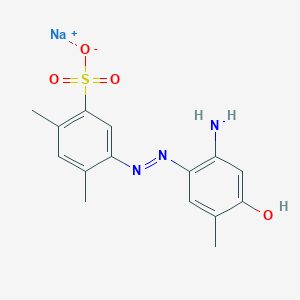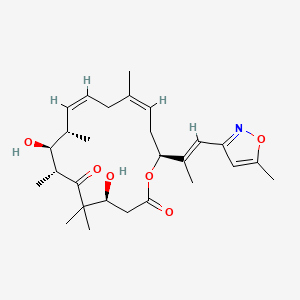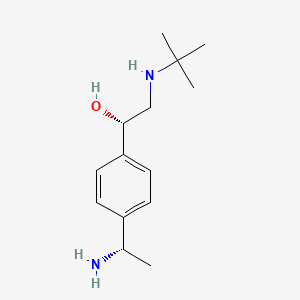
SU11657
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Wissenschaftliche Forschungsanwendungen
Enhancing Radiosensitivity in Meningioma Cells
- Research Application : SU11657 has been shown to increase the radiosensitivity of human meningioma cells. It amplifies the growth inhibitory effects of irradiation in these cells, suggesting its potential for clinical evaluation, particularly in atypical and malignant meningioma patients (Milker-Zabel et al., 2008).
Trimodal Cancer Treatment
- Research Application : this compound, in combination with Pemetrexed (chemotherapy) and ionizing radiation, showed superior effects in inhibiting tumor and endothelial cell proliferation, migration, and inducing apoptosis. This suggests a potential for this compound as part of a trimodal cancer therapy strategy (Huber et al., 2005).
Treatment of TEL-PDGFRB-induced Myeloproliferative Disease
- Research Application : this compound effectively inhibited TEL/PDGFbetaR kinase activity and suppressed myeloproliferation in mice, suggesting its therapeutic potential for hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).
Neuroblastoma Treatment
- Research Application : this compound inhibited tumor growth and angiogenesis in experimental neuroblastomas in mice. It targets PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, suggesting its potential in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).
Pediatric Acute Myeloid Leukemia
- Research Application : Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, showed sensitivity to this compound in vitro. This indicates the possibility of incorporating this compound in treatment strategies for pediatric AML (Goemans et al., 2010).
Combination Therapy in AML
- Research Application : In a model of APL with activated FLT3, the combination of chemotherapy and this compound increased survival in leukemic mice. This suggests the potential for targeted therapeutics like this compound to overcome resistance to traditional chemotherapy in AML (Lee et al., 2007).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
SU11657; SU11657; SU11657.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





